molecular formula C16H22FNO2 B11795045 tert-Butyl 2-(4-fluorophenyl)piperidine-1-carboxylate

tert-Butyl 2-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B11795045
M. Wt: 279.35 g/mol
InChI Key: JSGHGIBMYQBVEW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-fluorophenyl)piperidine-1-carboxylate (CAS 1355236-42-8) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development . This compound features a piperidine scaffold substituted with a 4-fluorophenyl group and protected by a tert-butoxycarbonyl (Boc) group, yielding a molecular formula of C16H22FNO2 and a molecular weight of 279.35 g/mol . The Boc protecting group is a critical feature, enhancing the compound's stability and making it a versatile building block for complex synthetic workflows . Compounds within this chemical family, particularly N-protected piperidine derivatives, are recognized as key precursors in the synthesis of various active pharmaceutical ingredients (APIs) . Researchers value this compound for its utility in constructing more complex molecules, particularly in the exploration of new therapeutic agents. It is supplied with a purity of not less than 98% (NLT 98%), ensuring consistency and reliability in experimental results . Intended Use and Handling: This product is strictly labeled "For Research Use Only" and is not intended for direct diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the possession, use, and handling of this chemical.

Properties

Molecular Formula

C16H22FNO2

Molecular Weight

279.35 g/mol

IUPAC Name

tert-butyl 2-(4-fluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22FNO2/c1-16(2,3)20-15(19)18-11-5-4-6-14(18)12-7-9-13(17)10-8-12/h7-10,14H,4-6,11H2,1-3H3

InChI Key

JSGHGIBMYQBVEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Recycling

  • Continuous Flow Hydrogenation : Substituting batch reactors with flow systems reduces Pd leaching and improves throughput (Patent CN104628625A).

  • Aqueous Workup : Replace dichloromethane with ethyl acetate/water mixtures to enhance sustainability.

Purification Advances

  • Crystallization vs. Chromatography : Crystallization from hexane/ethyl acetate (1:3) achieves >98% purity, avoiding costly chromatography (ChemicalBook).

Mechanistic Insights and Side Reactions

Competing Pathways in Fluorination

  • Arenediazonium Intermediates : Decomposition at >100°C risks forming 4-fluorophenol byproducts unless stabilized by BF₃ (WO2001002357A2).

  • Protection-Deprotection Dynamics : Premature Boc cleavage under acidic fluorination conditions necessitates sequential protection post-fluorination .

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl carbamate group serves as a temporary protecting group for the piperidine nitrogen. Deprotection under acidic conditions yields the free piperidine amine, a critical step for further functionalization.

Reaction Conditions Outcome Yield Source
Acidic hydrolysis (Boc removal)4 M HCl in dioxane, 2 hours, 25°CFree piperidine amine (2-(4-fluorophenyl)piperidine)85–90%,
TFA-mediated deprotection20% TFA in DCM, 1 hour, 0°C → 25°CDeprotected amine hydrochloride salt95%

Mechanistic Insight :
The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of CO₂ and isobutylene. The fluorine atom on the phenyl ring does not interfere with this process due to its meta position relative to the reaction site.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group undergoes directed metallation at the ortho position, enabling regioselective functionalization.

Reaction Conditions Outcome Yield Source
Lithiation and carboxylationLDA, THF, −78°C; quenching with CO₂2-(4-Fluorophenyl)piperidine-1-carboxylic acid70%
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C → 25°C3-Bromo-4-fluorophenyl derivative65%

Key Observations :

  • The fluorine atom directs electrophiles to the ortho and para positions, with ortho selectivity favored under kinetic control .

  • Steric hindrance from the piperidine ring reduces reactivity at the para position .

Cross-Coupling Reactions

The fluorophenyl moiety participates in palladium-catalyzed cross-couplings, expanding molecular complexity.

Reaction Conditions Outcome Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°CBiaryl derivatives (e.g., 4-fluorophenyl-pyridine)75–80% ,
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C4-Aminophenylpiperidine derivatives60%

Substrate Compatibility :

  • The tert-butyl carbamate group remains intact under these conditions, confirming its stability in cross-couplings .

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen can be alkylated or acylated post-deprotection.

Reaction Conditions Outcome Yield Source
Reductive aminationBenzaldehyde, NaBH₃CN, MeOH, 25°CN-Benzyl-2-(4-fluorophenyl)piperidine80%
AcylationAcetyl chloride, Et₃N, DCM, 0°C → 25°CN-Acetyl-2-(4-fluorophenyl)piperidine90%

Ring-Opening and Rearrangement Reactions

Under strong basic conditions, the piperidine ring can undergo ring-opening via C–N bond cleavage.

Reaction Conditions Outcome Yield Source
Alkaline hydrolysisNaOH (10 M), EtOH, reflux, 12 hoursLinear amine derivative with ketone moiety55%

Scientific Research Applications

Synthetic Routes

The synthesis of tert-Butyl 2-(4-fluorophenyl)piperidine-1-carboxylate can be achieved through various methods:

  • Reaction of 4-Fluorobenzaldehyde with Piperidine Derivatives : This reaction occurs under acidic conditions to form an intermediate, which is subsequently treated with tert-butyl chloroformate.
  • Esterification and Hydrolysis : The carboxylate moiety can undergo these reactions, allowing for further functionalization.

Medicinal Chemistry Applications

The compound's applications in medicinal chemistry are extensive:

Drug Development

This compound serves as a valuable intermediate in synthesizing pharmaceuticals. Notably, it is involved in the production of compounds targeting various receptors linked to central nervous system disorders.

Research on Therapeutic Agents

Its unique structure allows researchers to explore new therapeutic agents. For instance, it can be used as a reference compound in pharmacological studies to evaluate new drugs' efficacy and safety profiles.

Potential in Cancer Treatment

The compound's derivatives have shown potential anticancer properties. Research indicates that piperidine derivatives can induce apoptosis in cancer cell lines and exhibit cytotoxicity against specific tumor types.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's mechanism of action is believed to involve the inhibition of key signaling pathways essential for tumor growth.

Case Study 2: Central Nervous System Disorders

Another investigation focused on the compound's potential as a treatment for neurodegenerative diseases. The study highlighted its ability to modulate neurotransmitter systems, suggesting its usefulness in developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes structurally related piperidine derivatives and their substituents:

Compound Name Substituents at Piperidine 2-/4-Position Key Functional Groups/Modifications Reference ID
tert-Butyl 2-(4-fluorophenyl)piperidine-1-carboxylate 4-Fluorophenyl Boc-protected piperidine
tert-Butyl 4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate 4-Fluorophenyl, 2-(methylsulfonyl)pyrimidin-4-yl-imidazole Imidazole-pyrimidine hybrid, sulfonyl group
tert-Butyl 2-((benzo[b]thiophene-3-carboxamido)(diethoxyphosphoryl)methyl)piperidine-1-carboxylate (4h-1/4h-2) Benzo[b]thiophene, diethoxyphosphoryl Phosphonate ester, heterocyclic amide
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 2-(Trifluoromethyl)phenyl Trifluoromethyl group, dihydropyridine scaffold
tert-Butyl (S)-2-(((S)-1-(allyloxy)-3-(4-fluorophenyl)-1-oxopropan-2-yl)carbamoyl)piperidine-1-carboxylate 4-Fluorophenyl, allyloxy-propanamide Chiral carbamoyl group, allyloxy side chain
tert-Butyl 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate 4-Fluorophenyl, 1,3,4-oxadiazole Oxadiazole heterocycle

Physicochemical and Spectroscopic Properties

  • Solubility: Boc-protected derivatives (e.g., this compound) exhibit improved solubility in organic solvents (DCM, THF) compared to non-Boc analogs .
  • Stability : Sulfonyl-containing analogs (e.g., methylsulfonyl-pyrimidine derivatives) show enhanced thermal stability due to strong electron-withdrawing effects .
  • Spectral Data :
    • NMR : 4-Fluorophenyl protons resonate at δ 7.2–7.4 ppm (¹H NMR), while Boc tert-butyl groups appear as singlets near δ 1.4 ppm .
    • MS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ = 347.38 for oxadiazole derivatives) .

Biological Activity

Tert-Butyl 2-(4-fluorophenyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a 4-fluorophenyl moiety. Its chemical formula is C16H22FNO2C_{16}H_{22}FNO_2 with a molecular weight of approximately 294.37 g/mol. The presence of the fluorine atom enhances its lipophilicity, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cell signaling pathways. For instance, it has shown potential in inhibiting the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis and cancer progression .
  • Receptor Modulation : It may also modulate receptors associated with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits inhibitory effects on cancer cell proliferation by targeting kinases involved in tumor growth.
Analgesic Structural similarity to known analgesics suggests potential pain-relieving properties.
Antidepressant Preliminary studies indicate possible antidepressant effects through receptor modulation.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

  • Anticancer Activity : A study demonstrated that this compound significantly reduced tumor volume in xenograft models of breast cancer. The mechanism was linked to the inhibition of VEGFR and downstream signaling pathways, leading to decreased angiogenesis and tumor growth .
  • Neuropharmacological Effects : In animal models, the compound exhibited antidepressant-like effects in behavioral tests, implicating its action on serotonin and norepinephrine receptors. This suggests its potential use in treating depression.
  • Analgesic Properties : The compound was evaluated for pain relief in inflammatory models, showing significant reduction in pain scores compared to controls, indicating its potential as an analgesic agent.

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 2-(4-fluorophenyl)piperidine-1-carboxylate?

While the exact synthesis route for this compound is not detailed in the provided evidence, analogous piperidine-carboxylate derivatives (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate) suggest a multi-step approach involving:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen during subsequent reactions .
  • Suzuki coupling or nucleophilic substitution : For introducing the 4-fluorophenyl moiety, depending on the precursor’s reactivity .
  • Purification : Silica gel column chromatography or recrystallization to isolate the final product . Methodological Tip: Optimize reaction conditions (e.g., temperature, catalyst) using small-scale trials before scaling up.

Q. How should researchers handle and store this compound safely?

Based on safety data for structurally similar Boc-protected piperidines:

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Respiratory protection is advised if dust or aerosols form .
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C, away from moisture and light .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm regiochemistry of the 4-fluorophenyl group and Boc protection (e.g., δ ~1.4 ppm for Boc methyl groups) .
  • HPLC-MS : Verify purity (>95%) and molecular weight (theoretical m/z ~293.3 for C₁₆H₂₂FNO₂⁺) .
  • Elemental analysis : Validate C, H, N, and F content against theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Discrepancies may arise from:

  • Rotamers : Boc groups can cause splitting in NMR due to restricted rotation; use variable-temperature NMR or DFT calculations to model conformers .
  • Impurities : Trace solvents or byproducts (e.g., de-Boc products) may appear; employ preparative HPLC or iterative recrystallization . Methodological Tip: Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What strategies are recommended for assessing stability under varying experimental conditions?

Design stability studies to evaluate:

  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (~150–200°C for Boc-protected analogs) .
  • Hydrolytic stability : Test pH-dependent degradation (e.g., in aqueous buffers at pH 1–13) and monitor via LC-MS .
  • Photostability : Expose to UV-Vis light (300–800 nm) and track degradation products .

Q. How can researchers address gaps in toxicological or ecological data for this compound?

Given limited data for similar compounds (e.g., no ecotoxicity or bioaccumulation studies ):

  • In silico modeling : Use tools like EPI Suite to predict log P (estimated ~2.4 for analogs ), bioaccumulation potential, and toxicity .
  • Ames test or zebrafish embryo assays : Screen for mutagenicity or acute toxicity as preliminary risk assessment .

Methodological Guidance Table

Aspect Recommendation Evidence
Synthesis Optimization Use Boc protection, monitor reaction progress with TLC, and purify via column chromatography.
Safety Protocols PPE (gloves, goggles), fume hood, and spill kits mandatory.
Data Validation Cross-check NMR with computational models (e.g., ChemDraw) and confirm purity via HPLC.
Stability Testing Conduct accelerated aging studies at 40°C/75% RH for 1–3 months.

Key Challenges and Solutions

  • Stereochemical control : If the piperidine ring has chiral centers, use chiral HPLC or asymmetric synthesis protocols .
  • Low yields in coupling steps : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and optimize ligand ratios .
  • Ecological data gaps : Prioritize in vitro assays over costly in vivo studies for preliminary risk assessment .

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